An In-depth Technical Guide to 3-Aminobenzotrifluoride-D4: Properties, Structure, and Applications
An In-depth Technical Guide to 3-Aminobenzotrifluoride-D4: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzotrifluoride-D4 is the deuterated analogue of 3-aminobenzotrifluoride, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2][3][4] The incorporation of four deuterium atoms into the benzene ring provides a valuable tool for researchers, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of the chemical properties, structure, and applications of 3-Aminobenzotrifluoride-D4, with a focus on its practical utility in a research and development setting.
Molecular Structure and Chemical Identity
3-Aminobenzotrifluoride-D4, also known by its IUPAC name 2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline, possesses a molecular structure where four hydrogen atoms on the aromatic ring of 3-aminobenzotrifluoride have been replaced by deuterium atoms.[5]
Molecular Formula: C7H2D4F3N[5]
Molecular Weight: 165.15 g/mol [5]
CAS Number: 1219802-14-8[5]
Synonyms: 3-(Trifluoromethyl)aniline-2,4,5,6-d4, 3-Trifluoromethylaminobenzene-2,4,5,6-d4[5]
The structural representation of 3-Aminobenzotrifluoride-D4 is as follows:
Caption: Molecular structure of 3-Aminobenzotrifluoride-D4.
Physicochemical Properties
The physicochemical properties of 3-Aminobenzotrifluoride-D4 are largely comparable to its non-deuterated counterpart, with the primary difference being the molecular weight. The following table summarizes the key properties of 3-aminobenzotrifluoride, which serve as a close proxy for the D4 analogue.
| Property | Value | Source |
| Appearance | Colorless to light yellow/brown liquid | [6][7][8] |
| Molecular Weight | 161.12 g/mol (non-deuterated) | [2][6][8] |
| Melting Point | 5-6 °C | [6][8][9] |
| Boiling Point | 187-193 °C | [6][8][9] |
| Density | 1.29 - 1.303 g/cm³ at 25 °C | [6][8][9] |
| Flash Point | 85 - 87 °C | [6][7][9] |
| Water Solubility | 5 g/L at 20 °C | [6][7] |
| log Pow (Octanol/Water Partition Coefficient) | 2.09 |
Synthesis and Manufacturing
The synthesis of 3-aminobenzotrifluoride typically involves a two-step process:
-
Nitration: Benzotrifluoride is nitrated to form a mixture of nitrobenzotrifluoride isomers.
-
Reduction: The nitro group of the meta-isomer is subsequently reduced to an amine group to yield 3-aminobenzotrifluoride.[1]
The synthesis of the deuterated form would involve utilizing deuterated starting materials or employing specific deuteration techniques during the synthesis process.
Applications in Research and Drug Development
The primary utility of 3-Aminobenzotrifluoride-D4 lies in its isotopic labeling, which makes it an invaluable tool in several scientific domains:
-
Internal Standard in Mass Spectrometry: Due to its identical chemical behavior and distinct mass, it is an ideal internal standard for the accurate quantification of 3-aminobenzotrifluoride and its metabolites in complex biological matrices.
-
Metabolic Studies: The deuterium labels allow for the tracing of the metabolic fate of 3-aminobenzotrifluoride-containing compounds in vivo and in vitro, providing crucial insights into drug metabolism and pharmacokinetics.
-
Mechanistic Studies: It can be used as a tracer in reaction mechanism studies to elucidate the pathways of chemical transformations.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis
The following is a generalized protocol for the use of 3-Aminobenzotrifluoride-D4 as an internal standard for the quantification of a target analyte (e.g., a drug candidate structurally related to 3-aminobenzotrifluoride) in a plasma sample.
1. Preparation of Stock Solutions:
- Prepare a 1 mg/mL stock solution of the target analyte in methanol.
- Prepare a 1 mg/mL stock solution of 3-Aminobenzotrifluoride-D4 (Internal Standard, IS) in methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
- Serially dilute the analyte stock solution with methanol to prepare a series of working solutions for the calibration curve.
- Spike a known volume of blank plasma with the analyte working solutions and a fixed concentration of the IS working solution to create calibration standards.
- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (unknown, calibration standard, or QC), add 300 µL of acetonitrile containing the IS.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
- Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.
- Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the IS.
5. Data Analysis:
- Calculate the peak area ratio of the analyte to the IS.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for a Typical Bioanalytical Method Using 3-Aminobenzotrifluoride-D4
Caption: A typical bioanalytical workflow utilizing a deuterated internal standard.
Safety, Handling, and Storage
3-Aminobenzotrifluoride is a combustible liquid and is harmful if swallowed or in contact with skin.[6] It causes skin irritation and serious eye damage.[6] It is also toxic to aquatic life with long-lasting effects.[6]
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][10]
-
Work in a well-ventilated area or under a chemical fume hood.[6][7][10]
-
Avoid contact with skin, eyes, and clothing.[7]
Storage:
-
The material may be sensitive to air and light, so storage under an inert atmosphere and in the dark is recommended.[10]
Conclusion
3-Aminobenzotrifluoride-D4 is a crucial analytical tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Its utility as an internal standard ensures the accuracy and reliability of quantitative mass spectrometric assays. A thorough understanding of its chemical properties, coupled with appropriate handling and storage procedures, is essential for its safe and effective use in a laboratory setting.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. [Link]
- Google Patents. (1986). US4582935A - Process for producing meta-aminobenzotrifluoride.
-
Wikipedia. (2025). 3-(Trifluoromethyl)aniline. [Link]
-
PubChem. (n.d.). 3-Aminobenzotrifluoride-D4. [Link]
- Google Patents. (1978).
-
NIST. (n.d.). Benzenamine, 4-(trifluoromethyl)-. [Link]
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Cognitive Market Research. (n.d.). 3-Aminobenzotrifluoride Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. [Link]
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LookChem. (n.d.). Synthesis Of 3 Aminobenzotrifluoride. [Link]
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Cognitive Market Research. (n.d.). 3 Aminobenzotrifluoride Market Analysis 2026. [Link]
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